molecular formula C8H15ClN2 B1445332 2-(trans-4-Aminocyclohexyl)acetonitrile Hydrochloride CAS No. 1313279-48-9

2-(trans-4-Aminocyclohexyl)acetonitrile Hydrochloride

Cat. No.: B1445332
CAS No.: 1313279-48-9
M. Wt: 174.67 g/mol
InChI Key: PVCCBMZCSWIUCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(trans-4-Aminocyclohexyl)acetonitrile Hydrochloride is a chemical compound with the molecular formula C8H15ClN2. It is typically found in the form of a white crystalline powder and is known for its solubility in water and various organic solvents such as methanol and ethanol . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(trans-4-Aminocyclohexyl)acetonitrile Hydrochloride involves several steps:

Chemical Reactions Analysis

2-(trans-4-Aminocyclohexyl)acetonitrile Hydrochloride undergoes various types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo substitution reactions where the amino group or other functional groups are replaced by different substituents.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions.

    Major Products: The major products formed depend on the type of reaction and conditions used.

Scientific Research Applications

2-(trans-4-Aminocyclohexyl)acetonitrile Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(trans-4-Aminocyclohexyl)acetonitrile Hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

    Pathways Involved: It can modulate biochemical pathways, potentially affecting cellular processes such as

Properties

IUPAC Name

2-(4-aminocyclohexyl)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h7-8H,1-5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCCBMZCSWIUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(trans-4-Aminocyclohexyl)acetonitrile Hydrochloride
Reactant of Route 2
2-(trans-4-Aminocyclohexyl)acetonitrile Hydrochloride
Reactant of Route 3
2-(trans-4-Aminocyclohexyl)acetonitrile Hydrochloride
Reactant of Route 4
2-(trans-4-Aminocyclohexyl)acetonitrile Hydrochloride
Reactant of Route 5
2-(trans-4-Aminocyclohexyl)acetonitrile Hydrochloride
Reactant of Route 6
2-(trans-4-Aminocyclohexyl)acetonitrile Hydrochloride

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